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molecular formula C12H15N B8540687 3-(Hept-1-yn-1-yl)pyridine

3-(Hept-1-yn-1-yl)pyridine

Cat. No. B8540687
M. Wt: 173.25 g/mol
InChI Key: MSYARPMEMDPTFQ-UHFFFAOYSA-N
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Patent
US08420812B2

Procedure details

This product was prepared from toluene-4-sulfonic acid pyridin-3-yl ester and 1-heptyne following the general procedure for the Sonogashira cross-coupling reaction described above. Chromatography eluent: heptane/EtOAc 8:2; yield (60 mg, 70%); 1H NMR δ (CDCl3): 8.62-8.63 (m, 1H), 8.48-8.46 (m, 1H), 7.68-7.64 (m, 1H), 7.21-7.17 (m, 1H), 2.46 (t, J=7.21 Hz, 2H), 1.63 (p, J=7.15 Hz, 2H), 1.49-1.3 (m, 4H), 0.93 (t, J=7.22 Hz, 3H); LCMS m/z: 173.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3](OS(C2C=CC(C)=CC=2)(=O)=O)[CH:2]=1.[CH:18]#[C:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>CCCCCCC.CCOC(C)=O>[C:18]([C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)#[C:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)OS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#CCCCCC
Step Two
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for the Sonogashira cross-coupling reaction
CUSTOM
Type
CUSTOM
Details
yield (60 mg, 70%)

Outcomes

Product
Name
Type
Smiles
C(#CCCCCC)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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